PF-1355

説明

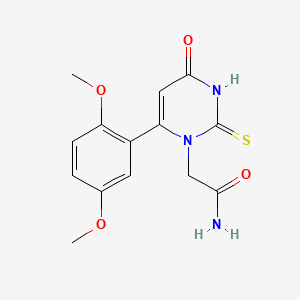

Structure

3D Structure

特性

IUPAC Name |

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBUZOGABRDGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140746 | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435467-38-1 | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PF-1355 as a Myeloperoxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is implicated in the pathogenesis of numerous inflammatory and cardiovascular diseases. PF-1355, a selective, mechanism-based inhibitor of MPO, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualization of its effects on relevant signaling pathways.

Introduction to Myeloperoxidase and this compound

Myeloperoxidase is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation, neutrophils release MPO into the extracellular space, where it utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions into hypochlorous acid (HOCl), a potent microbicidal agent. While essential for host defense, excessive MPO-derived oxidants can inflict significant tissue damage, contributing to the pathology of diseases such as vasculitis, glomerulonephritis, and myocardial infarction.

This compound, chemically known as 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, is a selective, orally bioavailable, 2-thiouracil-based irreversible inhibitor of MPO. It acts as a mechanism-based inhibitor, meaning it is converted by the catalytic action of MPO into a reactive species that covalently binds to and inactivates the enzyme. This targeted approach offers the potential for therapeutic intervention with high specificity and reduced off-target effects.

Quantitative Efficacy Data

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | System | Parameter | Value | Reference(s) |

| Taurine Chloramine Formation | Isolated Human Neutrophils | IC₅₀ | 1.65 µM | |

| NET Formation | Isolated Human Neutrophils | IC₅₀ | 0.97 µM | |

| MPO Peroxidation Activity | Purified Human MPO | IC₅₀ | 0.56 µmol/L | |

| MPO Activity | Cell-Free Assay | Kᵢ | 346.74 nM | |

| MPO Activity | Isolated Human Whole Blood | IC₅₀ | 1.5 µM |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Disease Model | Key Findings | Reference(s) |

| Immune Complex Pulmonary Vasculitis | Reduced vascular edema, neutrophil recruitment, and circulating cytokines. | |

| Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis | Completely suppressed albuminuria and chronic renal dysfunction. | |

| Myocardial Infarction | Decreased inflammatory cell recruitment, attenuated left ventricular dilation, and improved cardiac function and remodeling. | |

| Peritonitis | Reduced MPO activity in plasma and peritoneal lavage fluid. |

Mechanism of Action and Signaling Pathways

This compound functions as a mechanism-based inhibitor of MPO. The enzyme catalyzes the oxidation of the 2-thiouracil core of this compound, generating a reactive intermediate that covalently modifies the MPO active site, leading to its irreversible inactivation. This prevents MPO from producing hypochlorous acid and other reactive oxidants.

The inhibition of MPO by this compound has significant downstream effects on inflammatory signaling pathways. By reducing oxidative stress, this compound can attenuate the activation of pro-inflammatory transcription factors and the production of cytokines and chemokines, thereby mitigating the inflammatory response and subsequent tissue damage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as an MPO inhibitor.

Human Neutrophil Isolation

This protocol describes the isolation of human neutrophils from whole blood using density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., with EDTA) whole human blood

-

Dextran solution (e.g., 3% in saline)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

-

Mix whole blood with an equal volume of Dextran solution in a 50 mL conical tube.

-

Allow erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

-

Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a new conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layers containing plasma, mononuclear cells, and Ficoll-Paque, leaving the neutrophil-erythrocyte pellet.

-

Resuspend the pellet in HBSS.

-

Lyse contaminating erythrocytes by adding RBC Lysis Buffer. Incubate for 5-10 minutes.

-

Stop the lysis by adding an excess of HBSS.

-

Centrifuge at 250 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in the desired assay buffer and determine cell count and viability (e.g., using trypan blue exclusion).

Myeloperoxidase Activity Assay (TMB Oxidation)

This colorimetric assay measures the peroxidase activity of MPO based on the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB).

Materials:

-

Isolated neutrophils or purified MPO

-

TMB substrate solution

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., sodium phosphate buffer, pH 5.4)

-

Stop solution (e.g., 2 M H₂SO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate. To each well, add the sample (cell lysate or purified MPO) and this compound at various concentrations. Include a vehicle control.

-

Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.

-

Initiate the reaction by adding TMB substrate solution followed immediately by H₂O₂.

-

Incubate the plate at 37°C for 5-15 minutes, or until a sufficient color change is observed in the control wells.

-

Stop the reaction by adding the stop solution. The color will change from blue to yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of MPO inhibition for each concentration of this compound and determine the IC₅₀ value.

Taurine Chloramine Formation Assay

This assay quantifies the MPO-dependent production of taurine chloramine from neutrophils.

Materials:

-

Isolated human neutrophils

-

Taurine

-

Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant

-

Potassium iodide (KI)

-

Assay buffer (e.g., HBSS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control in a 96-well plate.

-

Add taurine to each well.

-

Stimulate the neutrophils with PMA to induce MPO release and activity.

-

Incubate at 37°C for 30-60 minutes.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add KI solution to each well. Taurine chloramine will oxidize iodide to iodine, resulting in a color change.

-

Measure the absorbance at 350 nm.

-

Calculate the percentage of inhibition of taurine chloramine formation and determine the IC₅₀ value.

Murine Model of Immune Complex-Mediated Pulmonary Vasculitis (Arthus Reaction)

This model induces an inflammatory response in the lungs of mice that mimics aspects of immune complex vasculitis.

Materials:

-

C57BL/6 mice

-

Bovine serum albumin (BSA)

-

Anti-BSA antibody

-

Anesthesia

-

Surgical tools for intravenous and intratracheal administration

Procedure:

-

Sensitize mice by intraperitoneal injection of BSA.

-

After a period of sensitization (e.g., 14 days), anesthetize the mice.

-

Administer this compound or vehicle control orally at a predetermined time before challenge.

-

Induce the Arthus reaction by intravenous injection of anti-BSA antibody followed by intratracheal instillation of BSA.

-

After a set time (e.g., 4-24 hours), euthanize the mice.

-

Collect bronchoalveolar lavage (BAL) fluid to assess neutrophil infiltration and cytokine levels.

-

Harvest lung tissue for histological analysis of vascular edema and inflammation.

Murine Model of Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis

This model induces autoimmune kidney disease characterized by antibody deposition on the glomerular basement membrane.

Materials:

-

C57BL/6 mice

-

Anti-GBM serum (e.g., from rabbit or sheep)

-

Metabolic cages

-

Reagents for measuring albuminuria and serum creatinine

Procedure:

-

House mice in metabolic cages for baseline urine collection.

-

Administer this compound or vehicle control orally, starting before or at the time of disease induction.

-

Induce glomerulonephritis by a single intravenous injection of anti-GBM serum.

-

Monitor mice for the development of disease, including daily body weight and periodic urine collection for albuminuria assessment.

-

At the end of the study period (e.g., 21 days), collect blood for serum creatinine measurement and harvest kidneys for histological and immunofluorescence analysis of immune complex deposition and glomerular damage.

Conclusion

This compound is a potent and selective mechanism-based inhibitor of myeloperoxidase with demonstrated efficacy in preclinical models of inflammatory and cardiovascular diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of MPO inhibition. Further investigation into the clinical utility of this compound and similar MPO inhibitors is warranted.

An In-Depth Technical Guide to PF-1355: A Selective Myeloperoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355, also known as PF-06281355, is a potent and selective, orally bioavailable, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. This enzyme plays a critical role in the innate immune system's defense against pathogens by catalyzing the formation of hypochlorous acid (HOCl), a potent microbicidal agent. However, excessive MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including vasculitis, glomerulonephritis, and cardiovascular diseases, due to oxidative damage to host tissues.[3] this compound's targeted inhibition of MPO makes it a valuable tool for investigating the role of MPO in disease and a potential therapeutic agent for MPO-driven pathologies.

Chemical Structure and Physicochemical Properties

This compound is a 2-thiouracil derivative with the chemical name 2-(6-(2,5-Dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide.[1][4][5] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(6-(2,5-Dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide | [1] |

| Synonyms | PF-06281355 | [1][6] |

| CAS Number | 1435467-38-1 | [4][7] |

| Molecular Formula | C14H15N3O4S | [1][4][7] |

| Molecular Weight | 321.35 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [6][7] |

| Purity | ≥98% | [4][7] |

| Solubility | Soluble in DMSO (to 20 mM), DMF (10 mg/ml), Ethanol (5 mg/ml); DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml) | [4][7] |

| Storage | Store at room temperature. For long-term storage, -20°C is recommended. | [4][6] |

Mechanism of Action and Biological Activity

This compound is a mechanism-based inhibitor of MPO, meaning it is converted into a reactive species by the enzyme's own catalytic activity, which then irreversibly inactivates the enzyme.[3] This targeted approach provides high selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO).[4][5][7]

The inhibitory activity of this compound has been quantified in various assays:

| Assay | IC50 / Ki | Reference(s) |

| MPO inhibition in LPS-stimulated human whole blood | IC50 = 1.5 µM | [4][5][7] |

| Cell-free MPO inhibition | Ki = 346.74 nM | [7] |

| MPO peroxidation activity in purified human MPO | IC50 = 0.56 µM | [8] |

| Taurine chlorination in phorbol ester-stimulated human neutrophils | EC50 = 1.47 µM | [2] |

| Residual MPO activity in lipopolysaccharide-treated human blood | EC50 = 2.03 µM | [2] |

In vivo studies have demonstrated the efficacy of this compound in various mouse models of inflammatory diseases. Oral administration of this compound has been shown to reduce plasma MPO activity, vascular edema, neutrophil recruitment, and levels of circulating inflammatory cytokines.[1][2][3] Specifically, it has shown protective effects in models of immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis.[3]

Pharmacokinetic Profile

Experimental Protocols

In Vitro MPO Inhibition Assay (Taurine Chlorination)

This protocol is a representative method for assessing the inhibitory activity of this compound on MPO in isolated neutrophils, based on the measurement of taurine chloramine production.

Materials:

-

Human neutrophils isolated from peripheral blood

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

Taurine

-

3,3',5,5'-Tetramethylbenzidine (TMB)

-

Potassium iodide (KI)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

-

96-well microplate

-

Plate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as density gradient centrifugation. Resuspend the isolated neutrophils in the assay buffer to a final concentration of approximately 2 x 10^6 cells/mL.[16]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations for testing.

-

Neutrophil Stimulation and Inhibition:

-

In a 96-well plate, add the isolated neutrophils.

-

Add different concentrations of this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add taurine to all wells.

-

Stimulate the neutrophils by adding a final concentration of PMA (e.g., 20 nM - 1 µM) to all wells except the negative control.[17][18][19][20]

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for MPO release and activity.

-

-

Detection of Taurine Chloramine:

-

Prepare a TMB/KI detection reagent.

-

Add the TMB/KI reagent to each well. The taurine chloramine produced will oxidize iodide to hypoiodous acid, which in turn oxidizes TMB, resulting in a blue color change.[21]

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

-

Measurement: Read the absorbance of the plate at a wavelength of 650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

MPO-Mediated Inflammatory Signaling Pathway

Caption: MPO signaling pathway and inhibition by this compound.

Experimental Workflow for MPO Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in an MPO inhibition assay.

Logical Relationship of this compound's Therapeutic Potential

Caption: Logical framework for the therapeutic potential of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. PF 06281355 | Other Oxygenases/Oxidases | Tocris Bioscience [tocris.com]

- 6. PF-06281355 | CAS 1435467-38-1 | Sun-shinechem [sun-shinechem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nwlifescience.com [nwlifescience.com]

- 17. Frontiers | NET Release of Long-Term Surviving Neutrophils [frontiersin.org]

- 18. Metabolic requirements for neutrophil extracellular traps formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Role of PF-07321332 (Nirmatrelvir) in the Context of Neutrophil-Driven Inflammation in COVID-19: A Technical Overview

For Immediate Release

This technical guide addresses the current understanding of PF-07321332 (nirmatrelvir), the active component of Paxlovid, in relation to neutrophil activity. As of the present date, there is no direct scientific evidence from preclinical or clinical studies specifically investigating the modulatory effects of nirmatrelvir on neutrophil function. The primary mechanism of action of nirmatrelvir is the inhibition of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.[1][2][3][4]

However, given the critical role of neutrophils in the pathophysiology of severe COVID-19, this document provides an in-depth overview of the indirect connections and theoretical considerations for researchers, scientists, and drug development professionals. We will explore the established mechanism of nirmatrelvir, the detrimental role of neutrophils in severe COVID-19, and the potential, though unproven, for indirect effects on the inflammatory milieu that neutrophils inhabit.

PF-07321332 (Nirmatrelvir): Mechanism of Action

Nirmatrelvir is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][3][4] Mpro is a viral enzyme crucial for the cleavage of polyproteins into functional viral proteins necessary for viral replication and transcription.[1][2][3] By binding to the active site of Mpro, nirmatrelvir blocks this process, thereby halting viral replication.[2][5][6] The co-administration of nirmatrelvir with ritonavir (as Paxlovid) is to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, which slows the metabolism of nirmatrelvir, leading to higher and more sustained plasma concentrations.[1][7]

Specificity and Off-Target Effects

Studies have shown that nirmatrelvir is highly selective for the viral Mpro, with significantly lower activity against human proteases such as cathepsins, and other viral proteases like that of HIV.[8] This high specificity suggests a low potential for direct off-target effects on host cellular processes, including those of neutrophils.[8]

The Role of Neutrophils in Severe COVID-19

In severe cases of COVID-19, a dysregulated immune response can lead to a hyperinflammatory state, often referred to as a "cytokine storm."[9] Neutrophils are key players in this process, contributing to tissue damage and a pro-thrombotic state through several mechanisms:

-

Neutrophil Extracellular Traps (NETs): Activated neutrophils can release web-like structures of DNA, histones, and granular proteins called neutrophil extracellular traps (NETs).[10] While NETs are a defense mechanism to trap pathogens, their excessive formation in COVID-19 can lead to microvascular thrombosis and organ damage.[10]

-

Release of Proteolytic Enzymes: Neutrophils release a variety of proteases, including neutrophil elastase (NE), a serine protease.[11][12] Elevated levels of NE in COVID-19 patients are associated with severe lung injury and acute respiratory distress syndrome (ARDS).[12] This has been described as a "proteolytic storm".[13][14]

-

Cytokine and Chemokine Release: Activated neutrophils release pro-inflammatory cytokines and chemokines, further amplifying the inflammatory cascade.

Potential Indirect Interactions and Clinical Observations

While direct modulation of neutrophil activity by nirmatrelvir has not been demonstrated, by reducing viral load and subsequent inflammation, it is plausible that the drug indirectly mitigates the downstream hyperactivation of neutrophils.

Clinical Data on Neutrophil Counts

Some clinical studies on patients treated with Paxlovid have reported changes in hematological parameters, including neutrophil counts. One study observed that band neutrophil levels were significantly lower at discharge compared to admission in patients who received Paxlovid.[15] Another study noted that genetic variations in certain interferon-related genes were associated with alterations in segmented neutrophil counts in patients treated with Paxlovid.[16] These findings suggest an indirect effect on the systemic inflammatory response, which is reflected in neutrophil populations.

Table 1: Summary of Clinical Observations on Neutrophil Counts in Patients Treated with Paxlovid

| Study/Observation | Patient Population | Key Finding | Citation |

| Prospective Cohort Study | Hospitalized COVID-19 patients | Statistically significant decrease in band neutrophil levels at discharge compared to admission. | [15] |

| Genetic Association Study | COVID-19 patients | Association between specific IFNAR2, OAS1, and OAS3 gene alleles and elevated segmented neutrophil counts. | [16] |

Experimental Protocols

As there are no published studies directly investigating the effect of PF-07321332 on neutrophil activity, this section provides a hypothetical, yet standard, experimental workflow that could be employed to investigate such effects.

Hypothetical Experimental Workflow for Assessing Nirmatrelvir's Effect on Neutrophil Function

This workflow outlines a series of in vitro assays to determine if nirmatrelvir directly modulates key neutrophil functions.

Signaling Pathways

Known Signaling Pathway of Nirmatrelvir Action

The established mechanism of action for nirmatrelvir is direct inhibition of the SARS-CoV-2 Mpro, which is a critical step in the viral replication cycle.

Simplified Overview of Neutrophil-Mediated Inflammation in COVID-19

This diagram illustrates the central role of neutrophils in the inflammatory cascade seen in severe COVID-19.

Conclusion and Future Directions

Future research could focus on investigating the potential for indirect effects of nirmatrelvir on neutrophil function in the context of viral infections. In vitro studies, as outlined in the hypothetical workflow, could definitively determine if there are any direct, off-target effects on neutrophils. Furthermore, detailed analysis of immune cell populations and their activation states in patients undergoing Paxlovid treatment would provide a clearer picture of the downstream immunological consequences of inhibiting SARS-CoV-2 replication.

References

- 1. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the binding and covalent inhibition mechanism of PF-07321332 to SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Nirmatrelvir plus ritonavir (Paxlovid) a potent SARS-CoV-2 3CLpro protease inhibitor combination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis for the Inhibition of SARS-CoV-2 Mpro D48N Mutant by Shikonin and PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antiviral Effect of Nirmatrelvir/Ritonavir during COVID-19 Pandemic Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-World Effectiveness of Nirmatrelvir/Ritonavir and Dexamethasone Among Hospitalized Patients with COVID-19: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Role of Neutrophils and Neutrophil Extracellular Traps in Causing Cardiovascular Complications in Patients with COVID-19: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutrophil proteases are protective against SARS-CoV-2 by degrading the spike protein and dampening virus-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Neutrophils and COVID-19: Active Participants and Rational Therapeutic Targets [frontiersin.org]

- 13. SARS-CoV-2 Infection is Protease-Dependent and Induces Neutrophils “Proteolytic Storm” Triggering Clinical Worsening and Viral Sepsis. Proteolysis and Inhibitors of Neutrophil Release Can Prevent and Treat Covid-19 | Edelweiss Applied Science and Technology [learning-gate.com]

- 14. remedypublications.com [remedypublications.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

The Impact of PF-1355 on Reactive Oxygen Species Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-1355, a selective, mechanism-based inhibitor of myeloperoxidase (MPO), and its consequential effects on the production of reactive oxygen species (ROS). By elucidating the core mechanism of this compound, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a modulator of oxidative stress in various pathological conditions. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of this compound's inhibitory activities. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a clear and concise understanding of the scientific principles and methodologies discussed.

Introduction to this compound and Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] While they play crucial roles in cellular signaling and host defense, their overproduction can lead to oxidative stress, a state implicated in numerous diseases, including cardiovascular and inflammatory disorders.[2] Neutrophils, a type of white blood cell, are major producers of ROS as part of the innate immune response.[3] A key enzyme in this process is myeloperoxidase (MPO), which is abundantly expressed in neutrophils.[4]

MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent.[2] However, excessive HOCl production can cause significant damage to host tissues.[5] this compound is a selective, mechanism-based inhibitor of MPO, designed to mitigate the deleterious effects of excessive MPO activity.[6]

Mechanism of Action of this compound

This compound acts as a mechanism-based inhibitor of myeloperoxidase. This means that the drug is converted by the catalytic action of MPO into a reactive intermediate that then irreversibly inactivates the enzyme. This targeted approach ensures high selectivity for MPO, minimizing off-target effects.[7] By inhibiting MPO, this compound directly curtails the production of hypochlorous acid, a major contributor to neutrophil-mediated oxidative stress.[6] The reduction in HOCl levels subsequently leads to a decrease in the formation of other downstream reactive species and a reduction in oxidative damage to surrounding tissues.

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound in inhibiting MPO activity and its downstream consequences has been quantified in several studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ (Taurine Chloramine Formation) | 1.65 µM | Isolated Human Neutrophils | [8] |

| IC₅₀ (NET Formation) | 0.97 µM | Isolated Human Neutrophils | [8] |

| IC₅₀ (MPO Peroxidation Activity) | 0.56 µM | Purified Human MPO | [9] |

| Inhibition of Mouse MPO Activity | >80% at 0.61 µM | Myocardial Infarct Tissue | [9] |

Experimental Protocols

Taurine Chloramine Assay for MPO-Specific Oxidant Production

This assay quantifies the production of hypochlorous acid by MPO through its reaction with taurine to form the stable product, taurine chloramine.

Materials:

-

Isolated neutrophils

-

Taurine solution

-

Phorbol 12-myristate 13-acetate (PMA) for neutrophil stimulation

-

This compound or other inhibitors

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Reagents for taurine chloramine detection (e.g., 5-thio-2-nitrobenzoic acid or iodide-based detection systems)

-

Spectrophotometer

Procedure:

-

Isolate human neutrophils from peripheral blood using standard density gradient centrifugation techniques.

-

Resuspend the isolated neutrophils in the assay buffer at a desired concentration.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or a vehicle control for a specified period.

-

Add taurine to the neutrophil suspension.

-

Stimulate the neutrophils with PMA to induce the respiratory burst and MPO release.

-

Incubate the reaction for a defined time at 37°C.

-

Stop the reaction and pellet the cells by centrifugation.

-

Transfer the supernatant to a new plate.

-

Quantify the amount of taurine chloramine in the supernatant using a suitable detection reagent and spectrophotometry. The absorbance is proportional to the amount of taurine chloramine formed.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol details the induction and quantification of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens. MPO is a key enzyme in NET formation.

Materials:

-

Isolated neutrophils

-

PMA for stimulation

-

This compound or other inhibitors

-

Cell culture medium (e.g., RPMI 1640)

-

DNA-binding fluorescent dye (e.g., Sytox Green or DAPI)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Isolate neutrophils as described in the taurine chloramine assay protocol.

-

Seed the neutrophils in a multi-well plate suitable for fluorescence measurements.

-

Pre-incubate the cells with this compound or a vehicle control.

-

Add the DNA-binding dye to the wells. This dye is cell-impermeable and will only fluoresce upon binding to extracellular DNA released during NETosis.

-

Stimulate the neutrophils with PMA.

-

Incubate the plate at 37°C for a period of 2-4 hours to allow for NET formation.

-

Measure the fluorescence intensity using a microplate reader. The increase in fluorescence correlates with the amount of NETs formed.

-

Alternatively, visualize the NETs using a fluorescence microscope.

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the core mechanism of action of this compound in inhibiting MPO-mediated ROS production in neutrophils.

Caption: Mechanism of this compound Inhibition of MPO-mediated ROS Production.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines the general experimental workflow to evaluate the inhibitory effect of this compound on neutrophil ROS production.

References

- 1. Frontiers | Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils [frontiersin.org]

- 2. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 5. Inhibition of myeloperoxidase-mediated hypochlorous acid production by nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Properties of PF-1355: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1355 is a selective, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory cascade and oxidative tissue damage. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly expressed in neutrophils. Upon activation at sites of inflammation, neutrophils release MPO, which catalyzes the formation of highly reactive oxidants, including hypochlorous acid (HOCl). These oxidants, while crucial for pathogen defense, can also inflict significant damage to host tissues, contributing to the pathology of various inflammatory conditions such as vasculitis and glomerulonephritis. This compound has emerged as a potent and selective inhibitor of MPO, offering a targeted approach to mitigate MPO-driven inflammation and subsequent tissue injury.

Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of MPO. Its mechanism is dependent on the catalytic activity of the enzyme itself, classifying it as a mechanism-based inactivator. By binding to and inactivating MPO, this compound effectively reduces the production of harmful reactive oxygen species, thereby diminishing oxidative stress and its downstream inflammatory consequences.

Quantitative Data Summary

The inhibitory effects of this compound on MPO activity and neutrophil functions have been quantified in several key studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Assay | Value | Reference |

| IC50 | Inhibition of Taurine Chloramine Formation (in isolated human neutrophils) | 1.65 µM | [1] |

| IC50 | Reduction of Neutrophil Extracellular Trap (NET) Formation (in isolated human neutrophils) | 0.97 µM | [1] |

| Half-maximal Inhibitory Concentration (IC50) | MPO Peroxidation Activity | 0.56 µmol/L |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis

| Parameter | Treatment Group | Result | Reference |

| Albuminuria | This compound | Complete suppression | [1][2] |

| Chronic Renal Dysfunction | This compound | Complete suppression | [2] |

| Plasma MPO Activity | This compound | Significantly reduced | [1] |

Note: Specific quantitative values for cytokine reduction were not available in the public abstracts. Access to the full-text articles is required for detailed data.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments investigating the anti-inflammatory effects of this compound.

Immune Complex-Mediated Vasculitis in a Mouse Model

This model mimics the inflammatory vascular damage seen in human vasculitis.

-

Animal Model: C57/Bl6 mice are typically used.

-

Induction of Vasculitis: An Arthus reaction is induced in the dorsal skin. This involves an intravenous injection of bovine serum albumin (BSA), followed by an intradermal injection of an anti-BSA antibody into the dorsal skin. This leads to the formation of immune complexes, triggering a local inflammatory response characterized by edema, hemorrhage, and neutrophil infiltration.

-

This compound Administration: this compound is administered orally. The specific dosage and timing of administration relative to the induction of vasculitis are critical parameters that would be detailed in the full experimental publication.

-

Outcome Measures:

-

Vascular Edema: Quantified by measuring the extravasation of Evans blue dye.

-

Neutrophil Recruitment: Assessed by measuring MPO activity in tissue homogenates or through histological analysis of tissue sections stained for neutrophil markers (e.g., Ly-6G).

-

Cytokine and Chemokine Levels: Measured in both plasma and bronchoalveolar lavage fluid using multiplex immunoassays.

-

Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis in a Mouse Model

This model is representative of autoimmune kidney disease.

-

Animal Model: C57/Bl6 mice are commonly used.

-

Induction of Glomerulonephritis: Mice are immunized with heterologous IgG (e.g., sheep or rabbit IgG) in Complete Freund's Adjuvant. Several days later, disease is induced by an intravenous injection of anti-GBM serum. This leads to the deposition of antibodies along the glomerular basement membrane, causing severe glomerulonephritis.

-

This compound Administration: Oral administration of this compound is initiated prior to or concurrently with the anti-GBM serum injection.

-

Outcome Measures:

-

Renal Function: Assessed by measuring urinary albumin-to-creatinine ratio (ACR) and blood urea nitrogen (BUN) levels.

-

Histopathology: Kidney sections are examined for glomerular crescent formation, cellular infiltration, and immune complex deposition using techniques such as Periodic acid-Schiff (PAS) staining and immunofluorescence.

-

Plasma MPO Activity: Measured to confirm target engagement.

-

Neutrophil Extracellular Trap (NET) Formation Assay

NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that can contribute to inflammation and thrombosis.

-

Neutrophil Isolation: Human or murine neutrophils are isolated from peripheral blood using density gradient centrifugation.

-

NET Induction: Isolated neutrophils are stimulated with an agent such as phorbol 12-myristate 13-acetate (PMA) to induce NET formation.

-

This compound Treatment: Neutrophils are pre-incubated with varying concentrations of this compound before stimulation.

-

Quantification of NETs:

-

Fluorimetry: Extracellular DNA is quantified using a cell-impermeable DNA dye (e.g., Sytox Green).

-

Immunofluorescence Microscopy: NETs are visualized and quantified by staining for DNA (e.g., with DAPI) and NET-associated proteins like citrullinated histone H3 (CitH3) or MPO.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inflammation and the experimental approaches to study them is essential for a clear understanding.

MPO-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of MPO in the inflammatory cascade and the point of intervention for this compound.

References

Early-Stage Research on PF-1355 in Cardiovascular Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on PF-1355, a novel, orally bioavailable, mechanism-based inhibitor of myeloperoxidase (MPO). MPO is an inflammatory enzyme implicated in the pathogenesis of various cardiovascular diseases. The following sections detail the quantitative data from preclinical studies, the experimental protocols employed, and visualizations of the compound's mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound in mouse models of myocardial infarction (MI) and ischemia-reperfusion injury (IRI).

Table 1: Effects of Prolonged (21-Day) this compound Treatment on Cardiac Function and Remodeling Post-MI

| Parameter | Vehicle-Treated Control | This compound Treated | Percentage Change |

| Ejection Fraction (%) | ~30% | ~44% | ~47% improvement |

| End-Diastolic Volume (µL) | Not specified | Not specified | ~53% decrease |

| Left Ventricular Mass (mg) | Not specified | Not specified | ~33% decrease |

Data extracted from a study on experimental myocardial infarction.[1]

Table 2: Effects of Short-Term (7-Day) this compound Treatment on Inflammation Post-MI

| Parameter | Vehicle-Treated Control | This compound Treated | p-value |

| MPO-Positive Area in Infarct (%) | Not specified | Significantly decreased | p = 0.02 |

| CD11b-Positive Area in Infarct (%) | Not specified | Significantly decreased | p = 0.04 |

| CD31-Positive Area (Angiogenesis) | No significant difference | No significant difference | p > 0.05 |

| Collagen I-Positive Area | No significant difference | No significant difference | p > 0.05 |

Data based on immunoreactive staining of heart infarcts.[1]

Table 3: Inhibitory Activity of this compound

| Assay | IC50 (µM) |

| Taurine Chloramine Formation (in isolated human neutrophils) | 1.65 |

| NET Formation (in isolated human neutrophils) | 0.97 |

IC50 values represent the concentration of this compound required to inhibit 50% of the respective activity.[2]

Experimental Protocols

Myocardial Infarction (MI) and Ischemia-Reperfusion Injury (IRI) Model

Animal Model: The studies utilized mouse models of myocardial infarction and ischemia-reperfusion injury.[1]

Surgical Procedure:

-

Mice were anesthetized and mechanically ventilated.

-

A left thoracotomy was performed to expose the heart.

-

The left anterior descending (LAD) coronary artery was permanently ligated to induce MI or temporarily ligated followed by reperfusion for the IRI model.[1]

Treatment Protocol:

-

Short-term study: Oral administration of this compound or vehicle control for 7 days.[1]

-

Prolonged study: Oral administration of this compound or vehicle control for 21 days.[1]

-

Timing of administration: Treatment was initiated either early (1 hour post-insult) or delayed (24 hours post-infarction).[1]

Analytical Methods:

-

Cardiac Function and Remodeling: Assessed using techniques such as echocardiography to measure ejection fraction, end-diastolic volume, and left ventricular mass.[1]

-

Inflammation Assessment: Immunoreactive staining of heart tissue sections for MPO, CD11b (a marker for leukocytes), CD31 (a marker for angiogenesis), and collagen I.[1]

Immune Complex Vasculitis and Glomerulonephritis Models

Animal Model: C57/Bl6 mice were used for these studies.[2]

Induction of Disease:

-

Pulmonary Vasculitis: An immune complex model was used to induce pulmonary vasculitis.[2]

-

Glomerulonephritis: A single injection of anti-glomerular basement membrane (anti-GBM) serum was administered to induce glomerulonephritis.[2]

Treatment Protocol:

-

Prophylactic oral administration of this compound was performed in the pulmonary vasculitis model.[2]

-

This compound was administered to mice with anti-GBM-induced glomerulonephritis.[2]

Analytical Methods:

-

Vasculitis Assessment: Measurement of vascular edema, neutrophil recruitment, and expression of cytokines and chemokines in plasma and bronchoalveolar lavage fluid.[2]

-

Glomerulonephritis Assessment: Evaluation of albuminuria and plasma MPO activity. Transmission electron microscopy was used to examine subendothelial electron-dense deposits in the glomeruli.[2]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of action of this compound in cardiovascular disease.

Experimental Workflows

Caption: Experimental workflow for the myocardial infarction model.

References

An In-Depth Technical Guide to the Pharmacodynamics of PF-1355

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355 is a selective, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on signaling pathways, and quantitative data from key experimental studies. The information presented herein is intended to support further research and development of MPO inhibitors as a therapeutic strategy.

Core Pharmacodynamics of this compound

This compound exerts its pharmacological effects by irreversibly inactivating myeloperoxidase, a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. MPO plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxygen species, which are potent antimicrobial agents. However, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of inflammatory diseases such as vasculitis, glomerulonephritis, and cardiovascular diseases.[1][2]

Mechanism of Action

This compound is a 2-thiouracil derivative that acts as a mechanism-based inhibitor of MPO.[1] This means that the drug is converted into a reactive intermediate by the catalytic action of MPO itself. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. By inhibiting MPO, this compound effectively suppresses the production of downstream inflammatory mediators and reduces oxidative stress in tissues where neutrophils are actively recruited.

Signaling Pathway

The inhibitory action of this compound interrupts a critical inflammatory signaling pathway driven by MPO. Activated neutrophils release MPO, which, in the presence of hydrogen peroxide (H₂O₂), oxidizes chloride ions to produce hypochlorous acid. HOCl can cause cellular damage directly and can also lead to the formation of other reactive species and the activation of pro-inflammatory signaling cascades, including those involving NF-κB and MAP kinases. By blocking the initial step of HOCl production, this compound mitigates these downstream inflammatory effects.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against myeloperoxidase.

| Parameter | Species | Assay | Value | Reference |

| IC₅₀ | Human | Taurine Chloramine Formation | 1.65 µM | Not directly cited in provided abstracts |

| IC₅₀ | Human | NET Formation | 0.97 µM | Not directly cited in provided abstracts |

| IC₅₀ | Human | MPO Peroxidation Activity | 0.56 µM | Zhang et al., J Am Heart Assoc (2016) |

| IC₅₀ | Mouse | MPO Peroxidation Activity | ~0.61 µM (for >80% inhibition) | Zhang et al., J Am Heart Assoc (2016) |

Key Experimental Protocols

Detailed experimental protocols for the studies evaluating this compound are not fully available in the public domain. The following are synthesized protocols based on the information provided in the primary publications and general knowledge of these experimental models.

In Vitro MPO Inhibition Assay (Peroxidation Activity)

This assay is designed to measure the direct inhibitory effect of this compound on the peroxidase activity of MPO.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human and mouse MPO.

Materials:

-

Purified human MPO

-

Mouse MPO (extracted from myeloblasts or bone marrow)

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Peroxidase substrate (e.g., Amplex Red)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the MPO enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

-

Initiate the reaction by adding a mixture of H₂O₂ and the peroxidase substrate to each well.

-

Measure the fluorescence or absorbance of the product at the appropriate wavelength using a microplate reader over a set period.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Immune Complex-Induced Pulmonary Vasculitis Model

This model is used to evaluate the efficacy of this compound in a disease state characterized by neutrophil-mediated inflammation.

Objective: To assess the ability of this compound to reduce vascular edema, neutrophil recruitment, and cytokine levels in a mouse model of pulmonary vasculitis.

Animal Model: C57BL/6 mice.

Materials:

-

Anti-ovalbumin (OVA) antibody

-

Ovalbumin (OVA)

-

This compound

-

Vehicle control

-

Evans blue dye (for vascular permeability assessment)

-

Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)

-

Histology supplies

Procedure:

-

Sensitization: Sensitize mice with an intraperitoneal injection of anti-OVA antibody.

-

Drug Administration: Administer this compound or vehicle control orally to the mice at a predetermined time before the challenge.

-

Challenge: After a set period, challenge the mice with an intravenous injection of OVA to induce the formation of immune complexes in the lungs.

-

Assessment of Vascular Permeability: At a specified time after the challenge, inject Evans blue dye intravenously. After a circulation period, perfuse the animals, excise the lungs, and quantify the extravasated dye to measure vascular edema.

-

Bronchoalveolar Lavage (BAL): In a separate cohort of animals, perform BAL at a specific time point post-challenge. Analyze the BAL fluid for total and differential cell counts (specifically neutrophils) and for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

-

Histopathology: Perfuse and fix the lungs for histological analysis to assess the degree of inflammation and tissue damage.

Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis Model

This model is employed to investigate the therapeutic potential of this compound in a model of severe kidney inflammation.

Objective: To determine if this compound can suppress albuminuria and renal dysfunction in a mouse model of anti-GBM glomerulonephritis.

Animal Model: C57BL/6 mice.

Materials:

-

Anti-GBM serum

-

This compound

-

Vehicle control

-

Metabolic cages for urine collection

-

Reagents for measuring urinary albumin and creatinine

-

Reagents for measuring plasma MPO activity

Procedure:

-

Disease Induction: Induce glomerulonephritis by a single injection of anti-GBM serum.

-

Treatment: Begin daily oral administration of this compound or vehicle control at a specified time relative to disease induction (prophylactic or therapeutic regimen).

-

Monitoring: House the mice in metabolic cages at regular intervals to collect urine for the measurement of albumin and creatinine levels. Calculate the albumin-to-creatinine ratio to assess renal injury.

-

Plasma MPO Activity: Collect blood samples at various time points to measure plasma MPO activity and confirm target engagement by this compound.

-

Terminal Analysis: At the end of the study period (e.g., 21 days), sacrifice the animals and collect kidneys for histological examination to assess the extent of glomerular damage.

Conclusion

This compound is a potent and selective mechanism-based inhibitor of myeloperoxidase with demonstrated efficacy in preclinical models of inflammatory diseases. Its ability to irreversibly inactivate MPO and thereby block the production of damaging reactive oxygen species provides a strong rationale for its therapeutic potential. The quantitative data and experimental models described in this guide offer a foundation for further investigation into the pharmacodynamics of this compound and the development of MPO inhibitors as a novel class of anti-inflammatory drugs. Further studies are warranted to fully elucidate its clinical utility.

References

Methodological & Application

PF-1355: In Vitro Experimental Protocols for Preclinical Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355 is a potent and selective mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the pathogenesis of various inflammatory diseases, including vasculitis and cardiovascular conditions.[1][2][3] MPO, predominantly found in neutrophils, catalyzes the formation of reactive oxygen species, contributing to oxidative stress, tissue damage, and the formation of neutrophil extracellular traps (NETs).[1][3] Inhibition of MPO by this compound presents a promising therapeutic strategy to mitigate MPO-driven pathology.[1][2][4] These application notes provide detailed in vitro experimental protocols to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activities of this compound.

| Parameter | Cell/Enzyme System | IC50 | Reference |

| MPO Peroxidation Activity | Purified Human MPO | 0.56 µmol/L | [5] |

| Taurine Chloramine Formation | Isolated Human Neutrophils | 1.65 µM | Not explicitly cited |

| NET Formation | Isolated Human Neutrophils | 0.97 µM | Not explicitly cited |

Note: IC50 values for taurine chloramine and NET formation are based on preclinical data reported for this compound, though direct citations for these specific values were not available in the searched literature.

Key In Vitro Experimental Protocols

Detailed methodologies for essential in vitro assays to characterize this compound are provided below.

Myeloperoxidase (MPO) Activity Assay (Fluorometric)

This assay measures the peroxidase activity of MPO and its inhibition by this compound.

Materials:

-

MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

MPO Peroxidation Substrate (e.g., Amplex Red or similar fluorogenic substrate)

-

Hydrogen Peroxide (H₂O₂)

-

Purified Human MPO

-

This compound

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in MPO Assay Buffer to create a dose-response curve.

-

Prepare a working solution of MPO Peroxidation Substrate in MPO Assay Buffer.

-

Prepare a working solution of H₂O₂ in MPO Assay Buffer.

-

Prepare a solution of purified human MPO in MPO Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of the MPO solution.

-

Add 10 µL of either MPO Assay Buffer (control) or the corresponding this compound dilution.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 40 µL of the reaction mix containing the MPO Peroxidation Substrate and H₂O₂.[5]

-

Immediately measure the fluorescence kinetically for 10-20 minutes at 37°C using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the kinetic read).

-

Determine the percent inhibition for each concentration of this compound compared to the control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

-

Neutrophil Extracellular Trap (NET) Formation Assay

This assay quantifies the formation of NETs by activated neutrophils and the inhibitory effect of this compound.

Materials:

-

Human neutrophils isolated from fresh blood

-

RPMI 1640 medium

-

Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus

-

This compound

-

DNA-binding dye (e.g., SYTOX Green)

-

Hoechst 33342

-

96-well black, clear-bottom plates

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Preparation:

-

Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method.

-

Resuspend neutrophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Procedure:

-

Seed 100 µL of the neutrophil suspension into each well of a 96-well plate.

-

Add this compound at various concentrations and incubate for 30 minutes at 37°C.

-

Induce NETosis by adding a stimulus like PMA (e.g., 50 nM final concentration).[6]

-

Incubate for 3-4 hours at 37°C in a CO₂ incubator.

-

Add SYTOX Green (to stain extracellular DNA) and Hoechst 33342 (to stain total DNA) to each well.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Quantification:

-

Measure the fluorescence intensity of SYTOX Green and Hoechst 33342 using a fluorescence plate reader.

-

The ratio of SYTOX Green to Hoechst 33342 fluorescence indicates the extent of NETosis.

-

Alternatively, capture images using a fluorescence microscope and quantify the area of NETs using image analysis software.

-

-

Data Analysis:

-

Calculate the percentage of NETosis inhibition by this compound at each concentration relative to the PMA-stimulated control.

-

Determine the IC50 value for NET formation inhibition.

-

Endothelial Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of this compound on endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well clear, flat-bottom plates

-

Absorbance microplate reader (570 nm)

Protocol:

-

Cell Seeding:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot cell viability against this compound concentration to determine any potential cytotoxic effects.

-

In Vitro Vasculitis Model: Cytokine Production in a Co-culture System

This model evaluates the effect of this compound on the inflammatory response in a system mimicking vasculitis.

Materials:

-

HUVECs

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated neutrophils

-

Endothelial Cell Growth Medium

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

ELISA kits for IL-6, IL-8, and TNF-α

-

24-well plates

Protocol:

-

Co-culture Setup:

-

Seed HUVECs in a 24-well plate and grow to confluence.

-

Isolate PBMCs or neutrophils from healthy donor blood.

-

Add the immune cells to the confluent HUVEC monolayer.

-

-

Treatment and Stimulation:

-

Supernatant Collection and Analysis:

-

Data Analysis:

-

Determine the percentage of inhibition of cytokine production by this compound at each concentration compared to the stimulated control.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways influenced by MPO and a typical experimental workflow for evaluating this compound.

Caption: MPO-mediated inflammatory signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 2. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NETosis for treatment purposes: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Time and Concentration Dependent Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Induced Endothelial Activation [frontiersin.org]

- 8. TNFα-Damaged-HUVECs Microparticles Modify Endothelial Progenitor Cell Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interleukin-6 gene expression in human endothelial cells: RNA start sites, multiple IL-6 proteins and inhibition of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-1355 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355 is a potent, selective, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in the azurophilic granules of neutrophils and to a lesser extent in monocytes. MPO plays a critical role in the innate immune system by catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxidants, which are essential for pathogen killing. However, excessive MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders due to its potential to cause oxidative damage to host tissues.[1][2] this compound offers a valuable tool for investigating the role of MPO in various cellular processes and for evaluating the therapeutic potential of MPO inhibition.

These application notes provide detailed protocols and guidelines for the preparation and use of this compound in cell culture experiments, enabling researchers to effectively study its biological effects in a controlled in vitro environment.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide | [1] |

| Molecular Formula | C₁₄H₁₅N₃O₄S | [1] |

| Molecular Weight | 321.4 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO (up to 20 mM with gentle warming), DMF (10 mg/mL), and Ethanol (5 mg/mL) | [3] |

| Storage | Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | General laboratory practice |

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound from in vitro studies. This information is crucial for designing experiments and selecting appropriate concentrations.

| Parameter | Cell/System | Concentration/Value | Reference |

| IC₅₀ (MPO Activity) | LPS-stimulated human whole blood | 1.5 µM | [3] |

| IC₅₀ (Taurine Chloramine Formation) | Isolated human neutrophils | 1.65 µM | [4] |

| IC₅₀ (NET Formation) | Isolated human neutrophils | 0.97 µM | [4] |

| Kᵢ (Cell-free assay) | Purified human MPO | 346.74 nM | [3] |

| Effective Concentration | ex vivo expanded CD34⁺ BM-MNCs | 10 µM (used to reduce DNA damage) | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of your cell cultures.

-

Calculate Required Amount: Based on your desired stock concentration (e.g., 10 mM), calculate the mass of this compound powder needed. For a 10 mM stock solution, dissolve 3.214 mg of this compound in 1 mL of DMSO.

-

Dissolution: Carefully weigh the this compound powder and add it to a sterile tube. Add the calculated volume of sterile DMSO.

-

Solubilization: Gently vortex or sonicate the solution at room temperature to ensure complete dissolution. Gentle warming can aid solubility.[6] Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Dilution of this compound for Cell Culture Experiments

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile, pre-warmed complete cell culture medium (e.g., RPMI-1640 or DMEM with serum and supplements)

Protocol:

-

Determine Final Concentration: Decide on the final working concentrations of this compound for your experiment. Based on the available data, a starting range of 1 µM to 10 µM is recommended for most cell-based assays. A dose-response experiment is advisable to determine the optimal concentration for your specific cell type and assay.

-

Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the culture medium and not the other way around.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the inhibitor. This is crucial to account for any potential effects of the solvent on the cells. The final DMSO concentration in the culture should ideally be kept below 0.5% (v/v) to minimize cytotoxicity.

-

Immediate Use: Use the freshly prepared this compound dilutions for treating your cells immediately.

General Protocol for Cell Treatment

Materials:

-

Cultured cells (e.g., primary neutrophils, differentiated HL-60 cells, or other relevant cell lines)

-

This compound working solutions

-

Vehicle control solution

-

Appropriate cell culture plates and reagents

Protocol:

-

Cell Seeding: Seed your cells at the desired density in appropriate culture plates and allow them to adhere or stabilize overnight, depending on the cell type.

-

Pre-treatment (Optional): In some experimental designs, it may be necessary to pre-incubate the cells with this compound for a specific period (e.g., 1-2 hours) before adding a stimulus.

-

Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assay: Following incubation, proceed with your specific downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), cytokine analysis (e.g., ELISA, Luminex), or Western blotting for signaling pathway analysis.

Protocol for Differentiating HL-60 Cells into Neutrophil-like Cells

The human promyelocytic leukemia cell line HL-60 can be differentiated into neutrophil-like cells, providing a readily available and reproducible model system for studying neutrophil functions.

Materials:

-

HL-60 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Initiate Differentiation: To induce differentiation, seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium containing 1.3% (v/v) DMSO.[7][8]

-

Incubation: Incubate the cells for 5-7 days. The medium does not typically need to be changed during this period.

-

Confirm Differentiation: After the incubation period, confirm differentiation by observing morphological changes (e.g., segmented nuclei) and by assessing the expression of neutrophil markers such as CD11b via flow cytometry.

-

Experimental Use: The differentiated neutrophil-like HL-60 cells are now ready for use in experiments with this compound.

Mandatory Visualizations

Signaling Pathway of Myeloperoxidase and its Inhibition by this compound

References

- 1. caymanchem.com [caymanchem.com]

- 2. Targeting allosteric site of AKT by 5,7-dimethoxy-1,4-phenanthrenequinone suppresses neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HL-60 differentiation to neutrophils/monocytes — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 4. researchgate.net [researchgate.net]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]

- 7. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of PF-1355 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction